4-Ethyl-4'-iodobiphenyl

Overview

Description

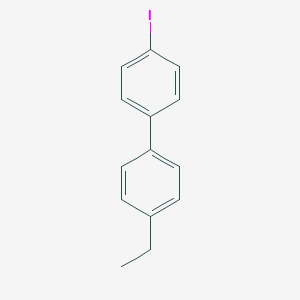

4-Ethyl-4’-iodobiphenyl is an organic compound with the molecular formula C14H13I. It is characterized by the presence of an ethyl group and an iodine atom attached to a biphenyl structure. This compound is known for its applications in various chemical processes and is often used in research and industrial settings .

Mechanism of Action

Target of Action

It is known to inhibit several cytochrome p450 enzymes, including cyp1a2, cyp2c19, and cyp2c9 . These enzymes play a crucial role in the metabolism of various drugs and endogenous compounds.

Mode of Action

Its inhibitory effect on cytochrome p450 enzymes suggests that it may interfere with the metabolic processes mediated by these enzymes .

Biochemical Pathways

The biochemical pathways affected by 4-Ethyl-4’-iodobiphenyl are likely related to the metabolism of drugs and other compounds. By inhibiting cytochrome P450 enzymes, it could potentially alter the metabolic pathways of substances that are substrates for these enzymes .

Pharmacokinetics

The pharmacokinetic properties of 4-Ethyl-4’-iodobiphenyl include low gastrointestinal absorption and poor blood-brain barrier permeability . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .

Result of Action

Its inhibition of cytochrome p450 enzymes could potentially affect the metabolism and efficacy of drugs that are substrates for these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-4’-iodobiphenyl can be synthesized through several methods. One common approach involves the iodination of 4-ethylbiphenyl using iodine and an oxidizing agent such as nitric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-4’-iodobiphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-iodobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or other metal catalysts is commonly used.

Major Products Formed

Substitution Reactions: Products include 4-ethyl-4’-substituted biphenyls.

Oxidation Reactions: Products include 4-ethyl-4’-carboxybiphenyl.

Reduction Reactions: Products include 4-ethylcyclohexyl derivatives.

Scientific Research Applications

Organic Synthesis

4-Ethyl-4'-iodobiphenyl serves as a vital intermediate in organic synthesis, particularly in the formation of complex organic molecules. Its iodine atom facilitates nucleophilic substitutions and coupling reactions, making it a versatile building block.

Case Study: Palladium-Catalyzed Reactions

Research has demonstrated that 4-iodobiphenyl derivatives can undergo palladium-catalyzed coupling reactions to synthesize various substituted biphenyls and fluorenes. For example, the cyclocarbonylation of o-halobiaryls, including this compound, has been reported to yield high amounts of fluoren-9-ones, which are significant in medicinal chemistry due to their biological activities .

Materials Science

The compound is also utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Case Study: Organic Light-Emitting Diodes

Research indicates that 4-substituted biphenyls, including those derived from this compound, can improve the efficiency of OLEDs. The substitution pattern influences electronic properties, allowing for better charge transport and light emission characteristics . For instance, modifications at the para position (C2) have shown promising results as emitters and transporters in OLED applications.

Biological Applications

The biological activity of compounds related to this compound has been investigated for potential therapeutic uses.

Case Study: Antiviral Activity

Studies have indicated that certain iodinated biphenyl derivatives exhibit antiviral properties against viruses such as coxsackievirus B3. These compounds demonstrate significant inhibitory activities while maintaining low cytotoxicity against human cell lines . The presence of the iodine atom is believed to enhance the bioactivity through improved molecular interactions.

Environmental Chemistry

In environmental studies, iodinated biphenyl compounds like this compound are being examined for their degradation pathways and ecological impacts.

Case Study: Biodehalogenation Studies

Research into the biodegradation of halogenated biphenyls has shown that microorganisms can metabolize compounds like 4-iodobiphenyl. The metabolic pathways involve dehalogenation processes that can lead to less toxic products, highlighting the environmental significance of these compounds .

Summary Table of Applications

Comparison with Similar Compounds

Similar Compounds

4-Methyl-4’-iodobiphenyl: Similar structure but with a methyl group instead of an ethyl group.

4-Ethyl-4’-bromobiphenyl: Similar structure but with a bromine atom instead of an iodine atom.

4-Ethyl-4’-chlorobiphenyl: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

4-Ethyl-4’-iodobiphenyl is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in specific synthetic applications and as a radiolabel in imaging studies .

Biological Activity

4-Ethyl-4'-iodobiphenyl, a compound with the chemical formula CHI, is part of the biphenyl family and has garnered attention due to its potential biological activities. This article reviews the known biological activities of this compound, highlighting its pharmacological implications, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of two phenyl rings connected by a single bond, with an ethyl group and an iodine atom attached to the para positions of one of the rings. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit varying degrees of antimicrobial activity. A study comparing various biphenyl compounds found that derivatives similar to this compound showed promising antibacterial effects against several pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the iodine atom is believed to enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy as an antimicrobial agent .

Anticancer Properties

Recent studies have explored the anticancer potential of halogenated biphenyls. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways fully .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property suggests potential interactions with other pharmaceuticals, warranting caution in co-administration scenarios .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques with appropriate aryl halides.

- Direct Halogenation : Halogenating biphenyl derivatives under controlled conditions to introduce iodine at the desired position.

These methods are essential for producing derivatives with specific biological activities.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested a series of biphenyl derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested for cytotoxic effects on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed significant alterations in cell cycle distribution, indicating a block at the G0/G1 phase .

Data Summary

Properties

IUPAC Name |

1-ethyl-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQFCMVIJVWQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573143 | |

| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-76-1 | |

| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.